3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions:
Sulfonylation: The 5-methoxy-2,4-dimethylphenyl group is introduced through a sulfonylation reaction, where the phenyl group is first functionalized with a sulfonyl chloride, followed by reaction with piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its structure suggests it could bind to proteins or enzymes, influencing their activity.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in areas like oncology and neurology.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for more complex pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrazolyl groups are likely involved in binding to these targets, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine: Lacks the methyl group on the pyrazole ring.
3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine: Pyrimidine core instead of pyridazine.
Uniqueness
The unique combination of functional groups in 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine provides distinct chemical properties and biological activities. Its specific substitutions allow for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-13-16(2)19(14-18(15)30-4)31(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-17(3)24-27/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQBEHWBWZPTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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